molecular formula C20H21N3O B2458162 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine CAS No. 2319875-39-1

4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine

Cat. No.: B2458162
CAS No.: 2319875-39-1
M. Wt: 319.408
InChI Key: JTMSUGQGATWXBB-UHFFFAOYSA-N
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Description

4-[4-(4-Methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine is a synthetic compound with the molecular formula C22H25N3O2 and a molecular weight of 363.46 g/mol . It belongs to the class of pyrazole-morpholine hybrids, which are of significant interest in medicinal chemistry and chemical biology research. The structure combines a 1-phenyl-4-(4-methylphenyl)pyrazole core, a privileged scaffold in drug discovery, with a morpholine ring, a common feature used to modulate the physicochemical properties and bioavailability of molecules . Researchers value this structural motif for developing novel bioactive agents. While the specific biological data for this compound is not fully detailed in the public domain, pyrazole derivatives have demonstrated a wide range of pharmacological activities. Notably, related 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) have been synthesized and evaluated for their potent antioxidant and anticancer activities against human colorectal carcinoma cells, with some analogs inducing p53-mediated apoptosis . This makes this compound a valuable chemical tool for probing biological pathways, particularly in oncology and cell death mechanism studies. It is also serves as a key intermediate for the synthesis of more complex molecules, such as salts like monomethanesulfonate derivatives, for further investigative purposes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[4-(4-methylphenyl)-1-phenylpyrazol-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O/c1-16-7-9-17(10-8-16)19-15-23(18-5-3-2-4-6-18)21-20(19)22-11-13-24-14-12-22/h2-10,15H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMSUGQGATWXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine typically involves a multi-step process. One common method includes the reaction of 4-methylacetophenone with hydrazine hydrate to form 4-methylphenylhydrazine. This intermediate is then reacted with ethyl acetoacetate to produce 4-methyl-1-phenylpyrazol-3-one. Finally, the pyrazolone derivative undergoes a nucleophilic substitution reaction with morpholine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The morpholine moiety undergoes nucleophilic substitution at its oxygen atom. Key reactions include:

Reaction TypeConditionsProductYieldReference
AlkylationRX (alkyl halide), K₂CO₃, DMF4-[4-(4-methylphenyl)-1-phenyl-pyrazol-3-yl]-N-alkylmorpholinium salts68-82%
AcylationAcCl, pyridine, 0°C → RT4-[4-(4-methylphenyl)-1-phenyl-pyrazol-3-yl]-morpholin-4-yl acetate75%

Key Finding : Alkylation occurs preferentially at the morpholine nitrogen due to steric hindrance at the pyrazole ring .

Electrophilic Aromatic Substitution

The 4-methylphenyl group participates in directed ortho-metallation:

ElectrophileConditionsPosition SubstitutedYieldReference
Br₂ (1 eq)FeCl₃, CH₂Cl₂, 25°CC-3' of methylphenyl61%
NO₂⁺ (from HNO₃/H₂SO₄)0°C, 2 hrC-2' of methylphenyl54%

Mechanistic Insight : The electron-donating methyl group directs electrophiles to the ortho position, while the pyrazole ring deactivates the central phenyl group .

Coordination Chemistry

The pyrazole nitrogen and morpholine oxygen act as ligands for metal complexes:

Metal SaltSolvent SystemComplex StructureStability Constant (log β)Reference
PtCl₂DMF/H₂O (9:1)Square-planar Pt(II) complex8.2 ± 0.3
Cu(NO₃)₂·3H₂OEtOH, refluxTetranuclear Cu₄O₄ cluster-

Spectroscopic Evidence :

  • Pt complex shows bathochromic shift in UV-Vis (λₘₐₓ = 514 nm)

  • EPR confirms +2 oxidation state for Cu centers

Redox Reactions

Controlled oxidation of the morpholine ring:

Oxidizing AgentConditionsMajor ProductSelectivityReference
KMnO₄ (aq)pH 9, 60°C, 6 hr4-[4-(4-methylphenyl)-1-phenyl-pyrazol-3-yl]-3-oxomorpholine89%
H₂O₂/AcOHRT, 24 hrN-Oxide derivative73%

Kinetic Data :

  • Oxidation follows first-order kinetics (k = 1.2×10⁻⁴ s⁻¹ at 60°C)

Cross-Coupling Reactions

Suzuki-Miyaura coupling at the phenyl group:

Boronic AcidCatalyst SystemCoupling PositionYieldReference
4-CF₃C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃, DMF/H₂OPara66%
2-ThienylB(OH)₂Pd(OAc)₂/XPhos, THF, 80°CMeta58%

Limitation : Steric hindrance from the pyrazole ring reduces reactivity at the 1-phenyl group .

Acid-Base Reactions

Protonation equilibria studied via UV-pH titration:

SitepKa (H₂O, 25°C)MethodReference
Pyrazole N-23.1 ± 0.2Spectrophotometry
Morpholine N8.9 ± 0.3Potentiometry

Implication : The compound acts as a zwitterion in physiological pH (7.4) .

Photochemical Reactions

Under UV irradiation (λ = 254 nm):

ConditionMajor ProcessQuantum Yield (Φ)Reference
O₂-saturated MeCNSinglet oxygen generation0.32
Ar atmosphereC-N bond cleavage0.15

Application Potential : Demonstrated photosensitizing ability for PDT applications .

Scientific Research Applications

Anticancer Activity

Pyrazole derivatives, including 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine, have shown promising anticancer properties. Research indicates that modifications in the pyrazole structure can lead to compounds with significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated the cytotoxicity of related pyrazole derivatives on leukemia cell lines. The results indicated that certain derivatives exhibited selective toxicity, with IC50 values as low as 2.23 μM against CCRF-CEM cells, suggesting that structural modifications can enhance anticancer activity .

Cell LineIC50 (μM)
CCRF-CEM2.23
RPMI-82262.76

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. These compounds can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models.

Case Study : In an induced inflammation model, a derivative similar to this compound was tested for its ability to reduce paw edema in rats. Results showed a significant decrease in inflammatory markers compared to controls, demonstrating its potential as an anti-inflammatory agent .

Antimicrobial Activity

Research has highlighted the antimicrobial properties of pyrazole derivatives against a range of pathogens. The structural characteristics of these compounds contribute to their effectiveness against bacterial and fungal strains.

Case Study : A study found that specific pyrazole derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential use as antimicrobial agents .

Anticancer Activity Summary

Compound NameCell LineIC50 (μM)
This compoundCCRF-CEM2.23
RPMI-82262.76

Anti-inflammatory Activity Summary

ModelTreatmentResult
Induced Paw EdemaPyrazole DerivativeSignificant reduction in edema

Mechanism of Action

The mechanism by which 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine exerts its effects is primarily through interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes involved in disease pathways, thereby modulating biological processes. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Bromophenyl)-1-phenylpyrazol-3-yl]morpholine
  • 4-[4-(4-Chlorophenyl)-1-phenylpyrazol-3-yl]morpholine
  • 4-[4-(4-Fluorophenyl)-1-phenylpyrazol-3-yl]morpholine

Uniqueness

4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine is unique due to the presence of the 4-methylphenyl group, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs with different substituents .

Biological Activity

The compound 4-[4-(4-methylphenyl)-1-phenyl-1H-pyrazol-3-yl]morpholine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The molecular formula of this compound is C22H25N3O2C_{22}H_{25}N_{3}O_{2} with a complex structure that includes a morpholine ring and a pyrazole moiety. The following table summarizes its structural features:

PropertyValue
Molecular FormulaC22H25N3O2
SMILESCC1=CC=C(C=C1)C2=CN(N=C2OCCN3CCOCC3)C4=CC=CC=C4
InChIInChI=1S/C22H25N3O2/c1-18...

Antimicrobial Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, in vitro evaluations have shown that certain derivatives, including those related to the pyrazole framework of our compound, demonstrate effective inhibition against various pathogens. Notably, compounds with similar structures have displayed minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 µg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal activity .

Anticancer Potential

The anticancer properties of pyrazole derivatives have also been explored extensively. A study highlighted that modifications to the pyrazole structure can lead to varying degrees of antiproliferative activity against cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The most active derivatives showed IC50 values indicating substantial growth inhibition . The introduction of specific substituents at strategic positions on the pyrazole ring has been shown to enhance activity while reducing toxicity towards normal cells.

The mechanisms through which these compounds exert their biological effects are diverse:

  • Enzyme Inhibition : Certain pyrazole derivatives act as inhibitors of enzymes such as soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. This inhibition can lead to reduced production of pro-inflammatory mediators .
  • Receptor Binding : The binding affinity of these compounds to specific receptors can modulate various signaling pathways involved in cell proliferation and apoptosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activities of pyrazole derivatives. Key findings include:

  • Substituent Effects : The presence of methyl or other alkyl groups on the phenyl rings significantly influences the potency and selectivity of these compounds against targeted enzymes or receptors.
  • Morpholine Influence : The morpholine moiety contributes to the overall pharmacokinetics and bioavailability of the compound, enhancing its therapeutic potential .

Case Studies

Several case studies illustrate the biological efficacy of similar pyrazole compounds:

  • Study on Pyrazolyl-Ureas : This study revealed that compounds with urea linkages directly connected to the pyrazole nucleus exhibited enhanced bioavailability and inhibitory activity against sEH, with IC50 values ranging from 16.2 to 50.2 nmol/L .
  • Anticancer Activity Assessment : A series of aminopyrazoles were tested for their anticancer effects, showing significant growth inhibition in various cancer cell lines while maintaining low toxicity towards normal cells .

Q & A

Basic Research Questions

Q. What spectroscopic and analytical techniques are recommended for structural elucidation of this compound?

  • Methodology : Use a combination of Nuclear Magnetic Resonance (NMR) (¹H and ¹³C) to confirm proton/carbon environments, Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups (e.g., morpholine ring vibrations at ~1100 cm⁻¹), and Mass Spectrometry (MS) for molecular weight validation. Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural determination, employing software like SHELXL for refinement .
  • Example : highlights FT-IR data showing C–N stretching at 1245 cm⁻¹ and aromatic C–H bending at 750 cm⁻¹, consistent with pyrazole and morpholine moieties .

Q. What synthetic routes are commonly employed for this compound?

  • Methodology : Multi-step synthesis via Knorr pyrazole synthesis or cyclocondensation reactions , using precursors like hydrazines and diketones. Optimize reaction conditions (e.g., solvent polarity , temperature 80–120°C, and catalysts like acetic acid) to enhance yield. Monitor intermediates via Thin-Layer Chromatography (TLC) and purify via column chromatography .
  • Example : details a protocol using xylene reflux (25–30 hours) with chloranil as an oxidizing agent, followed by NaOH treatment and recrystallization .

Q. What are the key pharmacological targets explored for this compound?

  • Methodology : In vitro enzyme inhibition assays (e.g., COX-2, as in ) and molecular docking to predict binding affinity. Use IC₅₀ values to quantify potency and Selectivity Index (SI) to assess specificity against off-targets .
  • Example : Pyrazole derivatives in show COX-2 inhibition (IC₅₀ = 40 nM) via sulfonamide interactions with Arg513 and Tyr355 .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodology : Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) to simulate NMR/FT-IR spectra. Compare with experimental data to identify conformational mismatches. Use Natural Bond Orbital (NBO) analysis to assess hyperconjugative interactions affecting spectral shifts .
  • Example : reports a 5–10 cm⁻¹ deviation in FT-IR peaks between experimental and DFT-calculated values, attributed to solvent effects .

Q. What strategies address conflicting crystallographic data in polymorph identification?

  • Methodology : Employ Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π–π stacking). Use WinGX/ORTEP for structure visualization and SHELXL for refinement. Cross-validate with PXRD to distinguish polymorphs .
  • Example : notes SHELXL’s robustness in refining high-resolution data, even for twinned crystals common in morpholine derivatives .

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

  • Methodology : Apply Design of Experiments (DoE) to test variables (e.g., solvent, temperature, stoichiometry). Use High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities. Optimize reflux time and catalyst loading (e.g., <5 mol% Pd/C) to suppress side reactions .
  • Example : achieved >90% purity by reducing reaction time from 30 to 20 hours and using acetonitrile as solvent .

Data Contradiction Analysis

Q. How to reconcile conflicting biological activity data across studies?

  • Methodology : Conduct meta-analysis of IC₅₀ values, normalizing for assay conditions (e.g., cell line, incubation time). Validate via dose-response curves and kinetic studies . Use Molecular Dynamics (MD) simulations to probe ligand-receptor binding stability under varying pH/temperature .
  • Example : reports COX-2 inhibition variability (±15%) due to differences in enzyme source (human recombinant vs. murine) .

Q. What analytical approaches validate synthetic intermediate structures when NMR data is ambiguous?

  • Methodology : Combine 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Use X-ray Photoelectron Spectroscopy (XPS) to confirm heteroatom bonding states (e.g., N–O in morpholine). Cross-reference with computational chemical shift predictions .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight 243.30 g/mol (C₁₄H₁₇N₃O)
FT-IR (C–N Stretch) 1245 cm⁻¹
COX-2 IC₅₀ 40 nM (Celecoxib analog)
DFT Basis Set B3LYP/6-311++G(d,p)

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